molecular formula C25H25N5O B2794590 N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE CAS No. 896852-71-4

N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE

Cat. No.: B2794590
CAS No.: 896852-71-4
M. Wt: 411.509
InChI Key: QHWFKNQEFPLVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({2-Methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-yl}amino)phenyl]acetamide is a complex polycyclic compound with the molecular formula C₂₅H₂₅N₅O and a molecular weight of 411.50 g/mol . This structurally intricate molecule belongs to the class of pyrazoloquinazolines, characterized by a fused ring system that incorporates both pyrazole and quinazoline moieties . The compound features a 2-methyl and 3-phenyl substitution on the pyrazolo ring, with a tetrahydropyrazoloquinazolin core that influences its overall properties . The presence of an acetamido group linked to a phenylamino chain is a key structural feature that can enhance the molecule's solubility and stability, making it more suitable for research applications . The hybrid structure of this quinazoline derivative offers potential advantages for pharmacological investigation, particularly as a scaffold for developing enzyme inhibitors or receptor modulators . Quinazoline-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities . Related quinazoline structures have been explored as selective inhibitors of specific kinases, such as Aurora Kinase B, highlighting the therapeutic potential of this chemical class in areas like oncology research . The synthesis of such multi-ring systems, including pyrazolo[3,4-b]quinolines, often involves complex multi-step procedures like Friedländer condensation, requiring precise stereochemical control . This compound is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-16-23(18-8-4-3-5-9-18)25-28-22-11-7-6-10-21(22)24(30(25)29-16)27-20-14-12-19(13-15-20)26-17(2)31/h3-5,8-9,12-15,27H,6-7,10-11H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWFKNQEFPLVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related molecules:

Compound Name Core Structure Key Substituents Reported Activity
N-[4-({2-Methyl-3-Phenyl-5H,6H,7H,8H-Pyrazolo[3,2-b]Quinazolin-9-yl}Amino)Phenyl]Acetamide (Target) Pyrazoloquinazoline 2-Methyl, 3-phenyl, acetamide-linked phenyl Not explicitly reported (inferred)
Quinazolin-4(3H)-one derivatives () Quinazolinone + dihydropyrazole 4-Substituted phenyl, pyrazole-amino group Anticonvulsant activity
2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide Triazole Sulfanyl linker, 5-chloro-2-methylphenyl, 3-methylphenyl No activity reported

Key Structural Differences and Implications

Core Heterocycles: The target compound’s pyrazoloquinazoline core may enhance rigidity and planar aromaticity compared to the quinazolinone derivatives in . This could improve binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . The triazole core in ’s compound introduces a sulfur-containing linker, which may increase metabolic stability but reduce CNS penetration due to higher polarity .

The acetamide group in all three compounds serves as a hydrogen-bond acceptor, which may influence solubility and target recognition.

Biological Activity: Quinazolinone derivatives in exhibit anticonvulsant activity, attributed to their ability to modulate ion channels or GABAergic pathways . The target compound’s pyrazoloquinazoline scaffold may share similar mechanisms but with altered selectivity. The triazole derivative () lacks reported anticonvulsant activity, possibly due to its distinct core and substituents, which may prioritize other targets (e.g., bacterial enzymes) .

Physicochemical Properties

While quantitative data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn:

  • Molecular Weight : The target compound’s larger fused-ring system (~450–500 g/mol) may reduce aqueous solubility compared to the triazole derivative (smaller, ~350–400 g/mol).
  • Lipophilicity : The chloro group in ’s compound increases lipophilicity, whereas the target’s methyl/phenyl groups balance hydrophobicity and steric effects.

Biological Activity

N-[4-({2-Methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-yl}amino)phenyl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular Formula C20H20N4O
Molecular Weight 348.4 g/mol
IUPAC Name This compound
InChI Key [Not provided in sources]

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Quinazolinone derivatives have been identified as potential anticancer agents. Studies show that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antibacterial Properties : Research on quinazolinone-based hybrids reveals significant antibacterial activity against various strains of bacteria. The presence of specific functional groups enhances their efficacy against resistant strains .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes:
    • Cyclooxygenase (COX) : Important for inflammation and pain signaling.
    • Dipeptidyl Peptidase IV (DPP-IV) : Involved in glucose metabolism and diabetes management.
    • Urease Inhibition : Relevant in treating urinary tract infections caused by urease-producing bacteria .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in signaling pathways related to cancer and inflammation.
  • Enzyme Interaction : It may inhibit key enzymes by binding to their active sites or allosteric sites, thereby altering their function.

Case Studies

Several studies have investigated the biological effects of quinazolinone derivatives:

  • Anticancer Studies : A study demonstrated that a related quinazolinone derivative exhibited IC50 values in the micromolar range against breast cancer cell lines. The mechanism involved the induction of apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy : Another research effort highlighted the antibacterial properties of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Q & A

Q. What are the established synthetic routes for N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE, and what are critical reaction conditions?

  • Methodological Answer : Synthesis typically involves a multi-step sequence:
  • Step 1 : Cyclocondensation of substituted pyrazole and quinazoline precursors under reflux with a catalyst (e.g., acetic acid or p-toluenesulfonic acid) .
  • Step 2 : Introduction of the acetamide group via nucleophilic substitution using chloroacetyl chloride in anhydrous DMF at 0–5°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
    Key considerations include strict temperature control during amide bond formation and inert atmosphere maintenance to prevent oxidation of the pyrazoloquinazoline core .

Q. How is structural characterization of this compound validated, and which analytical techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of substituents, with aromatic proton signals in δ 6.8–8.2 ppm and methyl groups at δ 2.1–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 456.1921) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrazoloquinazoline core and confirms hydrogen bonding between the acetamide and amino groups .

Q. What preliminary biological screening models are used to assess its activity?

  • Methodological Answer :
  • In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, with IC50 determination via fluorometric or colorimetric readouts .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .
  • Solubility Screening : Kinetic solubility in PBS (pH 7.4) and DMSO using HPLC-UV quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace the 2-methyl group with halogens (Cl, F) or electron-withdrawing groups to modulate electron density and binding affinity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the acetamide carbonyl and kinase active sites) .
  • Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance metabolic stability .

Q. What in vivo models are appropriate for evaluating its anticonvulsant or anticancer potential?

  • Methodological Answer :
  • Anticonvulsant : Pentylenetetrazole (PTZ)-induced seizures in mice (dose range: 10–50 mg/kg, i.p.), monitoring latency to clonic-tonic seizures .
  • Anticancer : Xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with biweekly oral dosing (20–100 mg/kg), assessing tumor volume via caliper measurements .
  • Pharmacokinetics : Plasma concentration-time profiles (LC-MS/MS) to calculate AUC, t1/2, and bioavailability .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-test activity in orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) to rule out false positives .
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions and reduce nonspecific interactions .
  • Metabolite Profiling : Incubate with liver microsomes to identify active/inactive metabolites confounding in vitro results .

Q. What strategies identify its molecular targets in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use immobilized compound pulldowns followed by LC-MS/MS to capture interacting proteins .
  • RNAi/CRISPR Screening : Genome-wide knockdown to identify sensitizing/resistant genes in activity-dependent cell lines .
  • Thermal Shift Assay : Monitor protein denaturation (via SYPRO Orange) to detect stabilization of target proteins upon compound binding .

Q. How can computational modeling guide its optimization for blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • QSAR Modeling : Correlate logP, polar surface area (<90 Ų), and H-bond donors/acceptors with BBB permeability .
  • MD Simulations : Simulate compound partitioning into lipid bilayers (CHARMM force field) to predict passive diffusion .
  • P-gp Efflux Assay : Measure transport ratios (basolateral-to-apical vs. apical-to-basolateral) in MDCK-MDR1 cells .

Q. What formulation strategies improve its aqueous solubility for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility up to 10 mg/mL .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation, achieving sustained release over 72 hours .
  • Salt Formation : Screen with hydrochloric or maleic acid to generate crystalline salts with improved dissolution rates .

Q. How does the pyrazoloquinazoline core influence its metabolic stability?

  • Methodological Answer :
  • CYP450 Inhibition Screening : Incubate with human liver microsomes and NADPH, quantifying residual activity via LC-MS .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to detect oxidative metabolites (e.g., N-demethylation or hydroxylation) .
  • Deuterium Incorporation : Replace methyl hydrogens with deuterium at metabolically labile positions to slow CYP-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.